

An In-depth Technical Guide to 3-Bromo-3-phenylpropanoic Acid

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Compound of Interest

Compound Name: 3-Bromo-3-phenylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-3-phenylpropanoic acid**, a versatile halogenated carboxylic acid of significant interest in organic synthesis and medicinal chemistry. This document details its chemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its applications as a key intermediate in the development of pharmaceuticals and discusses its potential biological relevance by examining the signaling pathways influenced by structurally similar compounds.

Chemical Identity and Properties

The systematic IUPAC name for the compound is **3-bromo-3-phenylpropanoic acid**. It is also commonly referred to as 3-bromo-3-phenylpropionic acid or β -bromohydrocinnamic acid.

Table 1: Physicochemical Properties of **3-Bromo-3-phenylpropanoic acid**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
CAS Number	15463-91-9	[2]
Melting Point	135-138 °C	N/A
Boiling Point	301.3 °C at 760 mmHg	N/A
XLogP3	2.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural confirmation and purity assessment of **3-Bromo-3-phenylpropanoic acid**.

Table 2: Spectroscopic Data for **3-Bromo-3-phenylpropanoic acid**

Technique	Expected Chemical Shifts (ppm) or Absorption Bands (cm ⁻¹)
¹ H NMR	Phenyl protons: δ 7.2–7.4 (m, 5H) Methine proton (-CHBr): δ 4.5–5.0 (t, 1H) Methylene protons (-CH ₂ -): δ 3.0–3.5 (d, 2H) Carboxylic acid proton (-COOH): δ 10.0-12.0 (s, 1H)
¹³ C NMR	Phenyl carbons: δ 125-140 Carbonyl carbon (-C=O): δ ~175 Carbon bearing bromine (-CBr): δ ~50 Methylene carbon (-CH ₂ -): δ ~40
FTIR	Carboxylic acid O-H stretch: ~3000 (broad) Carbonyl C=O stretch: ~1700 (strong) C-Br stretch: 500-700

Note: The exact chemical shifts and absorption bands can vary depending on the solvent and experimental conditions.

Synthesis Protocols

3-Bromo-3-phenylpropanoic acid is primarily synthesized via the hydrobromination of cinnamic acid. Below are two detailed experimental protocols.

Method 1: Hydrobromination using Aqueous Hydrobromic Acid

This method involves the direct addition of hydrogen bromide to cinnamic acid.

Experimental Protocol:

- Finely powder 10 g of trans-cinnamic acid.
- Prepare a saturated solution of hydrobromic acid in 50 ml of water at 0 °C.
- Add the powdered cinnamic acid to the hydrobromic acid solution.
- Shake the mixture vigorously for two days at room temperature.
- Collect the resulting precipitate of **3-Bromo-3-phenylpropanoic acid** by vacuum filtration.
- Wash the precipitate with a small amount of ice-cold water.
- Dry the product in a vacuum desiccator.[\[3\]](#)

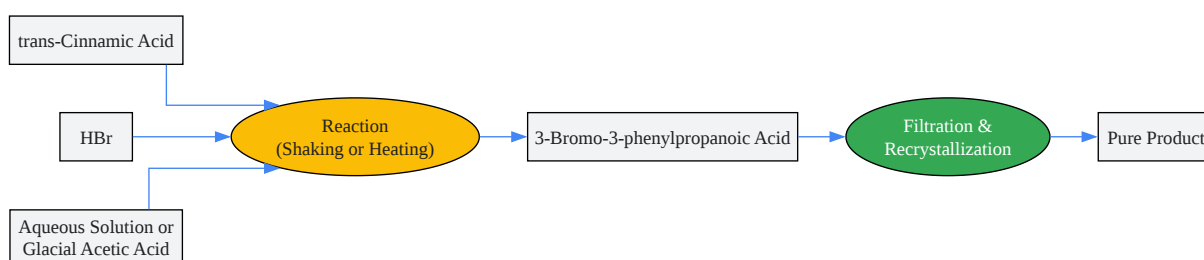
Method 2: Hydrobromination in Glacial Acetic Acid

This method utilizes glacial acetic acid as a solvent and is generally faster.

Experimental Protocol:

- Saturate 10 g of glacial acetic acid with hydrogen bromide gas at room temperature.
- Add 10 g of finely powdered trans-cinnamic acid to the solution in a sealed tube.

- Heat the sealed tube at 100 °C for two hours.[3]
- Allow the reaction mixture to cool to room temperature, during which **3-Bromo-3-phenylpropanoic acid** will crystallize.
- Collect the crystals by filtration.
- Recrystallize the product from a minimal amount of dry carbon disulfide. It is important to use an anhydrous solvent as the product can decompose in the presence of water.[3]



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Figure 1: General workflow for the synthesis of **3-Bromo-3-phenylpropanoic acid**.

Applications in Drug Development

3-Bromo-3-phenylpropanoic acid serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of both a reactive bromine atom and a carboxylic acid functional group allows for diverse chemical transformations.

It is a precursor in the synthesis of compounds with potential therapeutic applications. For instance, the structural motif of 3-phenylpropanoic acid is found in various drugs. While direct synthesis pathways from **3-bromo-3-phenylpropanoic acid** for all such drugs are not always the primary route, its chemical reactivity makes it a suitable starting point for the synthesis of analogues. For example, the synthesis of the muscle relaxant Baclofen and the antidepressant

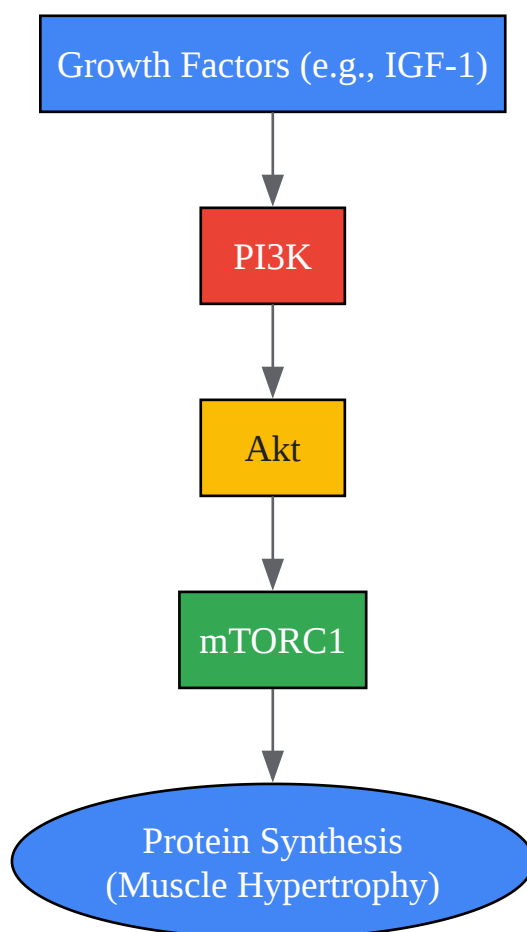
Rolipram involves intermediates with a similar phenylpropanoic acid backbone, highlighting the importance of this structural class in medicinal chemistry.[4][5]

Biological Relevance and Signaling Pathways

While direct biological studies on **3-Bromo-3-phenylpropanoic acid** are limited, its structural analogue, 3-phenylpropionic acid (3-PPA), a metabolite produced by gut microbiota, has been shown to promote myotube hypertrophy. This provides a valuable model for understanding the potential biological effects.

PI3K/Akt/mTOR Pathway in Muscle Hypertrophy

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and protein synthesis, leading to skeletal muscle hypertrophy.

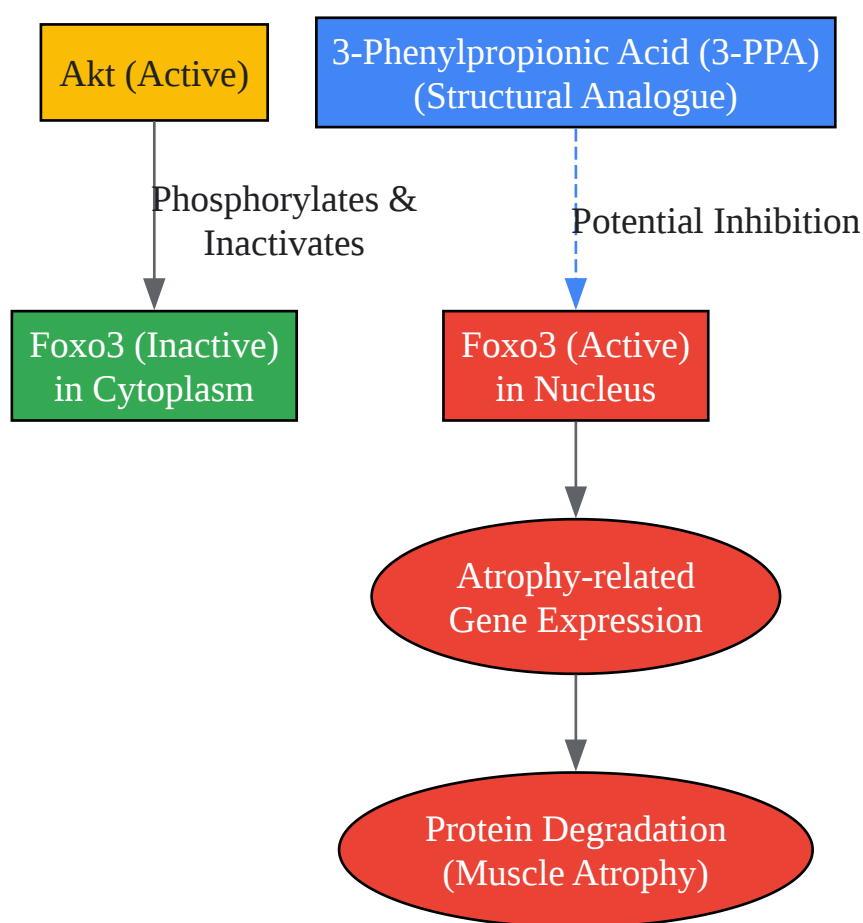


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Figure 2: The PI3K/Akt/mTOR signaling pathway promoting muscle hypertrophy.

Foxo3 Signaling in Muscle Atrophy and its Regulation

The Forkhead box O3 (Foxo3) transcription factor is a critical regulator of muscle atrophy (wasting). When active, it promotes the expression of genes that lead to protein degradation. The PI3K/Akt pathway can inhibit Foxo3 activity, thereby preventing muscle atrophy. It is hypothesized that compounds like 3-PPA may promote muscle hypertrophy by inhibiting protein degradation through the modulation of Foxo3 activity.



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Figure 3: Regulation of Foxo3-mediated muscle atrophy and potential influence of 3-PPA.

Conclusion

3-Bromo-3-phenylpropanoic acid is a compound with significant potential for researchers and professionals in the fields of organic synthesis and drug development. Its well-defined synthesis and versatile reactivity make it an attractive building block for creating complex molecules. Furthermore, the biological activity of its structural analogues suggests intriguing possibilities for its application in the modulation of key cellular signaling pathways. This guide provides a foundational understanding of its properties and applications, encouraging further exploration of its utility in scientific research.

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